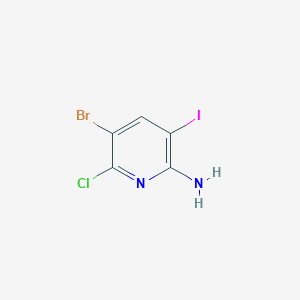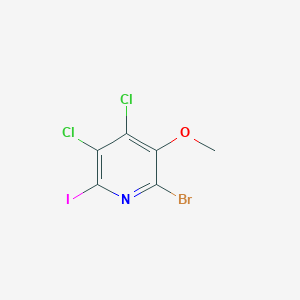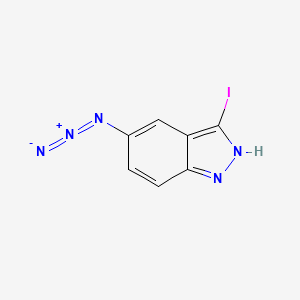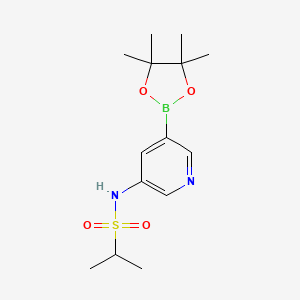![molecular formula C8H5N3 B1375750 1H-ピロロ[2,3-c]ピリジン-7-カルボニトリル CAS No. 1159827-11-8](/img/structure/B1375750.png)
1H-ピロロ[2,3-c]ピリジン-7-カルボニトリル
概要
説明
1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile is a chemical compound with the CAS Number: 1352393-68-0 . It has a molecular weight of 143.15 .
Synthesis Analysis
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile is represented by the formula C8H5N3 .Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that these compounds could be involved in chemical reactions that inhibit these receptors.科学的研究の応用
抗糖尿病用途
“1H-ピロロ[2,3-c]ピリジン-7-カルボニトリル”と類似の化合物は、血糖値を低下させる可能性について研究されており、高血糖症、1型糖尿病、肥満関連糖尿病、糖尿病性脂質異常症、高トリグリセリド血症、インスリン抵抗性、耐糖能異常、高脂血症、心臓血管疾患、高血圧などの障害の治療に役立つ可能性があります .
抗がん標的
ピロロピリジン誘導体は、腫瘍の増殖と転移に関与する炭酸脱水酵素IX(CAIX)などの特定のがん関連酵素に対する阻害作用について調査されています。 フェニル環に極性基が存在することで、この阻害作用が強化されます .
コルヒチン結合部位の阻害
一連の1H-ピロロ[3,2-c]ピリジン誘導体(本件の化合物と密接に関連している)は、コルヒチン結合部位阻害剤として設計されました。 これらの化合物は、細胞分裂を妨げ、微小管重合を阻害することで、がん治療に影響を与える可能性があります .
線維芽細胞増殖因子受容体(FGFR)の阻害
1H-ピロロ[2,3-b]ピリジン誘導体は、強力なFGFR阻害剤として合成および評価されています。 FGFRは、細胞分化、増殖、血管新生において重要な役割を果たします。 FGFRを阻害することは、さまざまながんを標的にするための戦略となりえます .
作用機序
Target of Action
The primary target of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the FGFR signaling pathway .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, the compound disrupts these pathways, potentially halting cancer progression .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme properties, contributing to its bioavailability .
Result of Action
In vitro studies have shown that 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile can inhibit cell proliferation and induce apoptosis in breast cancer cells . It also significantly inhibits the migration and invasion of these cells .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and migration . This interaction is significant as it can influence various cellular processes and has potential therapeutic applications in cancer treatment.
Cellular Effects
The effects of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile on cells are profound. It has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of FGFRs leads to the disruption of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile exerts its effects by binding to specific sites on target proteins, leading to enzyme inhibition or activation. Its interaction with FGFRs involves binding to the receptor’s active site, preventing the binding of natural ligands and subsequent receptor activation . This inhibition results in the downregulation of signaling pathways that promote cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits .
Metabolic Pathways
1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile is critical for its activity. It has been observed to localize to specific compartments within the cell, such as the cytoplasm and nucleus . This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its intended site of action, thereby maximizing its therapeutic potential .
特性
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEOHLOKJZRGSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate](/img/structure/B1375669.png)
![tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1375670.png)

![tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate](/img/structure/B1375672.png)



![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1375678.png)
![tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1375679.png)
![6-Bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1375682.png)



![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B1375690.png)
